molecular formula C14H17N3O2S B5668480 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5668480
M. Wt: 291.37 g/mol
InChI Key: MPPXXMOQEAVTPS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and an acetamide-linked 2,3,6-trimethylphenoxy moiety.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-8-5-6-9(2)13(10(8)3)19-7-12(18)15-14-17-16-11(4)20-14/h5-6H,7H2,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPXXMOQEAVTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Substituent Effects on Thiadiazole and Phenoxy Groups

The compound’s key structural differentiators are the 5-methyl-1,3,4-thiadiazole and 2,3,6-trimethylphenoxy groups. Comparisons with similar derivatives (Table 1) reveal:

  • Thiadiazole Substituents :

    • Methyl (CH₃) at the 5-position (as in the target compound) is less sterically bulky than ethyl (C₂H₅) or benzylthio (C₆H₅CH₂S) groups seen in analogs like 5g (ethylthio) and 5h (benzylthio) .
    • Mercapto (-SH) substituents, as in derivatives (e.g., 3d ), yield higher melting points (212–216°C) compared to methylthio derivatives (135–170°C), suggesting stronger intermolecular interactions .
  • Phenoxy Substituents: The 2,3,6-trimethylphenoxy group in the target compound introduces steric hindrance and lipophilicity, distinct from electron-withdrawing groups (e.g., nitro in ’s 3 and 8) or methoxy groups (e.g., 5k) .
Table 1: Physicochemical Properties of Selected Analogs
Compound ID Thiadiazole Substituent Phenoxy Substituent Yield (%) Melting Point (°C)
Target Compound 5-methyl 2,3,6-trimethylphenoxy - -
5e 4-chlorobenzylthio 5-isopropyl-2-methylphenoxy 74 132–134
5f methylthio 2-isopropyl-5-methylphenoxy 79 158–160
3d mercapto 2-chlorophenyl 82 212–216
5k methylthio 2-methoxyphenoxy 72 135–136
8 nitrobenzothiazolyl 4-nitrophenylamino - -

Anticancer Potential

  • Akt Inhibition: Compounds with electron-deficient aromatic groups, such as 3 and 8 (), show potent Akt inhibition (86–92%) and apoptosis induction in glioma cells.
  • Cytotoxicity: Derivatives like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide () exhibit enhanced activity against MCF-7 cells, suggesting alkyl and aromatic substituents synergize for cytotoxicity . The target compound’s methyl group may offer a balance between lipophilicity and steric effects.

Structural-Activity Relationships (SAR)

  • Thiadiazole Modifications :
    • Mercapto (-SH) groups () enhance hydrogen bonding but reduce metabolic stability.
    • Methyl/ethyl substituents improve lipophilicity, aiding membrane permeability .

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